molecular formula C6H4ClFN2O B1315167 2-Chloro-5-fluoronicotinamide CAS No. 75302-64-6

2-Chloro-5-fluoronicotinamide

Cat. No.: B1315167
CAS No.: 75302-64-6
M. Wt: 174.56 g/mol
InChI Key: KHRZSLCUROLAAR-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoronicotinamide is an organic compound with the molecular formula C6H4ClFN2O It is a derivative of nicotinamide, where the hydrogen atoms at positions 2 and 5 of the pyridine ring are replaced by chlorine and fluorine atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-5-fluoronicotinamide can be synthesized through several synthetic routes. One common method involves the reaction of 2-chloro-5-fluoronicotinic acid with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction typically occurs under reflux conditions, and the product is isolated through crystallization or recrystallization techniques.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help achieve high purity and consistent quality of the final product. Additionally, industrial production may incorporate advanced purification techniques such as chromatography and distillation to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoronicotinamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are used under controlled conditions to achieve selective oxidation.

    Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are employed to achieve reduction.

Major Products Formed

    Nucleophilic substitution: Products include substituted nicotinamides with various functional groups replacing the chlorine atom.

    Oxidation: Products include N-oxides and other oxidized derivatives.

    Reduction: Products include reduced forms of the amide group, such as amines.

Scientific Research Applications

2-Chloro-5-fluoronicotinamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.

    Biological Research: It serves as a tool compound for studying the biological activity of nicotinamide derivatives and their effects on cellular processes.

    Industrial Chemistry: The compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-5-fluoronicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain protein kinases or histone deacetylases, leading to changes in cell signaling, gene expression, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-fluoropyridine: A related compound with similar structural features but lacking the amide group.

    2-Chloro-5-fluoronicotinic acid: The carboxylic acid analog of 2-chloro-5-fluoronicotinamide.

    5-Fluoronicotinamide: A compound with a fluorine atom at position 5 and an amide group, but without the chlorine atom at position 2.

Uniqueness

This compound is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring, which imparts distinct electronic and steric properties. These features influence its reactivity and interactions with molecular targets, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-chloro-5-fluoropyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFN2O/c7-5-4(6(9)11)1-3(8)2-10-5/h1-2H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRZSLCUROLAAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30504940
Record name 2-Chloro-5-fluoropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30504940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75302-64-6
Record name 2-Chloro-5-fluoropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30504940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 21.9 g (335.35 mmol) of zinc in methanol (207 ml) was admixed at RT with 44 g (210.58 mmol) of 2,6-dichloro-5-fluoronicotinamide. Acetic acid (18.5 ml) was then added, and the mixture was heated to reflux while stirring for 24 h. The contents of the flask were then decanted off from the zinc, and ethyl acetate (414 ml) and saturated aqueous sodium hydrogencarbonate solution (414 ml) were added, followed by extraction by vigorous stirring. Subsequently, the reaction mixture was filtered with suction through kieselguhr and washed through three times with ethyl acetate (517 ml each time). The organic phase was removed and the aqueous phase was washed with ethyl acetate (258 ml). The combined organic phases were washed once with saturated aqueous sodium hydrogencarbonate solution (414 ml), dried and concentrated under reduced pressure. Dichloromethane (388 ml) was added to the crystals thus obtained, and extraction was effected by stirring for 20 min. The mixture was once more filtered with suction, washed through with diethyl ether and sucked dry.
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
18.5 mL
Type
reactant
Reaction Step Two
Quantity
207 mL
Type
solvent
Reaction Step Three
Name
Quantity
21.9 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

To the suspension of 2-chloro-5-fluoropyridine-3-carboxylic acid (37.0 g, 210.8 mmol) in dichloromethane (555 mL) was added oxalyl chloride (56.2 g, 442.7 mmol) under nitrogen. DMF (1.54 g, 21.08 mmol) was added slowly to the reaction mixture. The mixture was stirred at room temperature for 2 hr and dichloromethane was removed under reduced pressure. The residue was dissolved in THF (300 mL) and cooled down to 0° C. by ice bath. Ammonium hydroxide (28-30%, 113.0 mL, 1.8 mmol) was added in one portion. The mixture was stirred for another 15 min. The mixture was diluted into ethyl acetate (300 mL) and water (300 mL) and the phases were separated. The organic layer was washed with brine and dried over Na2SO4, filtered, and concentrated in vacuo to afford 29.8 g desired product as white solid: 1H NMR (300 MHz, DMSO) δ 8.53 (d, J=3.0 Hz, 1H), 8.11 (s, 1H), 8.00 (dd, J=8.0, 3.0 Hz, 1H), 7.89 (s, 1H); LC/MS Gradient 10-90%, 0.1% formic 5 min, C18/ACN, RT=1.11 min, (M+H) 175.02.
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
555 mL
Type
solvent
Reaction Step One
Quantity
56.2 g
Type
reactant
Reaction Step Two
Name
Quantity
1.54 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Quantity
113 mL
Type
catalyst
Reaction Step Five

Synthesis routes and methods III

Procedure details

To a solution of 2-chloro-5-fluoronicotinic acid 6 (50 g, 285 mmol) and DMF (2 mL, 28 mmol) in DCM (400 mL) at 0° C. was added oxalyl chloride (64 mL, 741 mmol) dropwise. The reaction mixture was stirred at room temperature overnight and concentrated in vacuo. The resulting yellow liquid was dissolved in 1,4-dioxane (600 mL), cooled at 0° C. and NH3(g) was bubbled through the solution for 30 minutes. The mixture was stirred at room temperature overnight. The resulting mixture was filtered and the filtrate was concentrated to give compound 3 (44 g, 89%) as a beige solid. 1H NMR (DMSO-d6, 300 MHz): δ 7.84 (s, 1H), 7.96 (dd, 1H), 8.09 (s, 1H), 8.49 (d, 1H).
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
64 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Yield
89%

Synthesis routes and methods IV

Procedure details

A suspension of 2-chloro-5-fluoro-nicotinic acid (2.0 g, 11.39 mmol), HOBt (2.31 g, 17.13 mmol), BOP—Cl (4.37 g, 17.15 mmol), ammonium chloride (1.22 g, 22.86 mmol), DIPEA (12 ml, 66.74 mmol) in DMF (75 ml) was stirred at ambient temperature for 18 hours. The reaction mixture was diluted with EtOAc and washed with water and brine. The organic phases were dried over MgSO4, filtrated and evaporated. The crude product was purified by column chromatography (silica gel, EtOAc) to obtain 2-chloro-5-fluoro-nicotinamide (850 mg, 4.9 mmol; 43%) as white solid. MS (m/e): 175.1 [M+H+].
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
2.31 g
Type
reactant
Reaction Step One
Quantity
4.37 g
Type
reactant
Reaction Step One
Quantity
1.22 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-5-fluoronicotinamide
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
2-Chloro-5-fluoronicotinamide

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